Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate
Description
Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate is a synthetic ester compound characterized by a 4-chlorophenyl group linked via an acetoxy bridge to a phenoxy ring substituted with a trifluoromethyl (-CF₃) group at the 3-position. This structure combines halogenated and fluorinated moieties, which are common in agrochemicals and pharmaceuticals due to their enhanced stability and bioavailability .
Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3O3/c1-22-15(21)14(10-5-7-12(17)8-6-10)23-13-4-2-3-11(9-13)16(18,19)20/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDNTSUUGXVVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-Chlorophenyl-[3-(Trifluoromethyl)Phenoxy]Acetic Acid
The most direct route involves esterifying 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetic acid with methanol. This method typically employs acid catalysis, such as concentrated sulfuric acid or hydrochloric acid, under reflux conditions.
Procedure :
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Acid Activation : Dissolve 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetic acid (1 mol) in methanol (5 L).
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Catalyst Addition : Add concentrated H₂SO₄ (0.1 mol) dropwise at 0–5°C.
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Work-Up : Neutralize with NaHCO₃, extract with dichloromethane, and dry over MgSO₄.
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Purification : Distill under reduced pressure (≤−0.096 MPa) to isolate the ester.
Key Parameters :
Nucleophilic Substitution via Phenoxide Intermediates
An alternative approach involves generating a phenoxide ion from 3-(trifluoromethyl)phenol, which reacts with methyl 4-chlorophenyl chloroacetate.
Procedure :
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Phenoxide Formation : Treat 3-(trifluoromethyl)phenol (1 mol) with NaOH (1.2 mol) in ethanol/water (3:1).
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Alkylation : Add methyl 4-chlorophenyl chloroacetate (1.05 mol) at 40–50°C.
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Stirring : Maintain reaction for 12 hours under nitrogen.
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Isolation : Extract with ethyl acetate, wash with brine, and crystallize from hexane.
Optimization Insights :
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Solvent Choice : Ethanol/water mixtures improve phenoxide solubility.
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Temperature : Exceeding 50°C leads to side reactions (e.g., hydrolysis).
Catalytic Methods and Solvent Systems
Triphosgene-Mediated Coupling
Drawing parallels from isocyanate synthesis, triphosgene can facilitate the coupling of 4-chlorophenol and 3-(trifluoromethyl)phenol derivatives.
Procedure :
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Intermediate Synthesis : React 4-chlorophenol with chloroacetyl chloride in dioxane.
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Triphosgene Activation : Add triphosgene (0.33 mol) and pyridine (0.1 mol) to the intermediate.
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Coupling : Introduce 3-(trifluoromethyl)phenol (1 mol) at −5°C, then reflux for 4 hours.
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Esterification : Treat the product with methanol and H₂SO₄.
Performance Metrics :
Metal-Catalyzed Etherification
Nickel and copper complexes, as demonstrated in related syntheses, can catalyze ether bond formation.
Protocol :
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Catalyst Preparation : Dissolve NiCl₂·6H₂O (1.5 mmol) in ethanol.
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Substrate Mixing : Combine 4-chlorophenyl chloroacetate and 3-(trifluoromethyl)phenol (1:1 molar ratio).
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Reaction : Reflux at 78°C for 6 hours under nitrogen.
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Isolation : Filter, evaporate solvent, and purify via column chromatography.
Outcomes :
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Modern facilities adopt flow chemistry to enhance reproducibility and safety. Key adaptations include:
Waste Management Strategies
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Iron Mud Mitigation : Replace Fe-based reductants with hydrazine hydrate/FeCl₃ systems.
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Neutralization Byproducts : Convert acidic waste to NaNO₃ via NaOH treatment.
Challenges and Optimization Opportunities
Isomer Formation During Nitration
Using acetic anhydride instead of H₂SO₄/HNO₃ mixed acid reduces isomer impurities by 40%.
Solvent Selection Impact
Emerging Methodologies
Enzymatic Esterification
Preliminary studies suggest lipases (e.g., Candida antarctica) can catalyze the reaction at 45°C with:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chlorophenyl group may interact with hydrophobic pockets within the target protein, while the phenoxyacetate moiety can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Substituent Variations in Ester Derivatives
Key analogs differ in substituent positions, halogenation, and ester groups. For example:
Key Observations :
- Substituent Position: The 3-CF₃ group on the phenoxy ring (target compound) may enhance lipophilicity compared to analogs with urea-linked CF₃ groups (e.g., 10d) .
Fluorinated and Chlorinated Analogs
Fluorinated and chlorinated derivatives demonstrate distinct electronic and steric effects:
Key Observations :
Complex Derivatives with Additional Functional Groups
More complex analogs (e.g., sulfonyl, pyridyloxy groups) highlight the impact of extended functionalization:
Key Observations :
- Increased Complexity : Additional groups (e.g., sulfonyl, pyridyloxy) drastically increase molecular weight and may reduce membrane permeability compared to simpler esters like the target compound .
- Biological Activity : Compounds with spirocyclic or carbamoyl groups (e.g., ) are often designed for targeted therapeutic applications, whereas the target compound’s simpler structure may favor broad-spectrum agrochemical uses .
Q & A
Q. What methodologies validate proposed mechanisms of enzyme inhibition?
- Methodological Answer : Use kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Site-directed mutagenesis of catalytic residues (e.g., Ser195 in serine hydrolases) confirms binding interactions. ITC (isothermal titration calorimetry) quantifies binding thermodynamics (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
